molecular formula C18H18ClNOS B2648900 (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797190-83-0

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2648900
CAS No.: 1797190-83-0
M. Wt: 331.86
InChI Key: UUNSDZGGCKQFAA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the chlorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chlorobenzoyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-chlorophenyl)(1,4-thiazepan-4-yl)methanone: Similar structure with a bromine atom instead of a phenyl group.

    7-(2-Chlorophenyl)-1,4-thiazepan-4-ylmethanone: Contains a cyclobutyl group instead of a phenyl group.

Uniqueness

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is unique due to its specific combination of functional groups and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-chlorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-16-9-5-4-8-15(16)18(21)20-11-10-17(22-13-12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNSDZGGCKQFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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